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Compound of Interest

Compound Name: C16H14N4O3S

CAS No.: 1798673-12-7

Cat. No.: B2786474 Get Quote

Status: Operational Ticket ID: BA-OPT-C16H14 Assigned Specialist: Senior Application

Scientist, Preclinical Formulation[1][2][3]

Compound Profile & Diagnostic Hub
User Advisory: The chemical formula C16H14N4O3S (MW: 342.37 g/mol ) suggests a drug-like

small molecule containing significant heteroatomic functionality (4 Nitrogens, 1 Sulfur).[1][2][3]

Based on this atomic profile, this compound likely exhibits BCS Class II characteristics (Low

Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability).[1][2][3]

The presence of sulfur and nitrogen often indicates functional groups such as sulfonamides,

thioamides, or heterocyclic rings (e.g., thiadiazoles), which are prone to high crystallinity and

poor aqueous solubility.[1][2][3]

Troubleshooting Dashboard
Select the symptom that best matches your observation to jump to the solution.
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Symptom Probable Cause Diagnostic Check
Recommended
Protocol

Low

despite high dose

Dissolution-limited

absorption.[1][2][3]

Check feces for

undissolved solid

drug.[1][2][3]

[Protocol A: Co-

Solvent System]

High variability

between animals

Precipitation in the GI

tract.[1][2][3]

Perform a simulated

gastric fluid (SGF)

crash test.[1][2][3]

[Protocol B:

Cyclodextrin

Complexation]

Low exposure after

oral, high after IV

First-pass metabolism

(High

).[1][2][3]

Compare

vs.

(calculate

).

[Protocol C: Lipid-

Based Delivery]

Compound crashes

out of vehicle

Incorrect pH or

saturation.

Check pKa of

ionizable groups

(N/S).[1][2][3]

[Protocol D: pH

Adjustment]

Formulation Protocols (The "How-To")
Protocol A: The "Standard" Co-Solvent System
(PEG/Tween)
Best for: Initial PK screening where moderate solubility enhancement is needed.[1][2][3]

Mechanism: Polyethylene glycol (PEG) reduces the dielectric constant of water, while Tween

80 acts as a surfactant to wet the hydrophobic surface of C16H14N4O3S particles.[1][2][3]

Recipe (10 mL batch):

Weigh required amount of C16H14N4O3S.[1][2][3]

Add 500 µL Dimethyl Sulfoxide (DMSO) (5% v/v) to pre-dissolve the compound.[1][2][3]

Note: Keep DMSO <5% to avoid enterotoxicity.[1][2][3]
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Add 4.0 mL PEG 400 (40% v/v) and vortex until clear.

Add 0.5 mL Tween 80 (5% v/v).

Slowly add 5.0 mL Distilled Water (50% v/v) while vortexing.

Critical Checkpoint: If the solution turns cloudy upon adding water, your compound is crashing

out.[1][2][3] Stop. Switch to Protocol B.

Protocol B: The "Gold Standard" Cyclodextrin
Complexation
Best for: Reducing toxicity and preventing GI precipitation.[1][2][3] Highly recommended for

chronic dosing.[1][2][3]

Mechanism: Hydroxypropyl-

-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic C16H14N4O3S
molecule hides inside the cyclodextrin cone, while the hydrophilic exterior ensures water
solubility.[1][2][3]

Recipe (20% HP-

-CD Stock):

Dissolve 20 g of HP-

-CD in 80 mL of water (requires stirring for ~30 mins).

Adjust volume to 100 mL.

Add C16H14N4O3S to this vehicle.[1][2][3]

Sonicate for 30-60 minutes at 37°C.

Filter sterilize (0.22 µm) if administering IV.[1][2][3]
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Protocol C: pH Manipulation (For Ionizable Variants)
Best for: Compounds with a sulfonamide (acidic) or basic nitrogen moiety.[1][2][3]

Logic:

If your C16H14N4O3S is a Weak Base (e.g., Imidazole/Triazole): Use 50 mM Citrate Buffer

(pH 3-4).[1][2][3]

If your C16H14N4O3S is a Weak Acid (e.g., Sulfonamide): Use 50 mM

Phosphate/Bicarbonate Buffer (pH 8-9).[1][2][3]

Warning: Extreme pH can cause tissue irritation.[1][2][3] Ensure the final pH is within 3.0–9.0

for oral gavage.[1][2][3]

Animal Administration Guidelines
Dosing Volume Limits: Exceeding these volumes alters gastric emptying time, skewing

bioavailability data.[1][2][3]

Species Route
Max Volume
(Bolus)

Recommended
Vehicle

Mouse (25g) PO (Oral) 10 mL/kg (250 µL)
20% HP-

-CD

Mouse (25g) IV (Tail Vein) 5 mL/kg (125 µL)
Saline or 5% HP-

-CD

Rat (250g) PO (Oral) 10 mL/kg (2.5 mL)
PEG400/Water (40:[1]

[2][3]60)

Rat (250g) IV (Femoral) 5 mL/kg (1.25 mL)
Saline (Avoid DMSO

>1%)

Decision Logic & Workflow

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Unoprostone
https://pubchem.ncbi.nlm.nih.gov/compound/Ranisen
https://pubchem.ncbi.nlm.nih.gov/compound/6078945
https://www.benchchem.com/product/b2786474?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Unoprostone
https://pubchem.ncbi.nlm.nih.gov/compound/Ranisen
https://pubchem.ncbi.nlm.nih.gov/compound/6078945
https://www.benchchem.com/product/b2786474?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Unoprostone
https://pubchem.ncbi.nlm.nih.gov/compound/Ranisen
https://pubchem.ncbi.nlm.nih.gov/compound/6078945
https://pubchem.ncbi.nlm.nih.gov/compound/Unoprostone
https://pubchem.ncbi.nlm.nih.gov/compound/Ranisen
https://pubchem.ncbi.nlm.nih.gov/compound/6078945
https://pubchem.ncbi.nlm.nih.gov/compound/Unoprostone
https://pubchem.ncbi.nlm.nih.gov/compound/Ranisen
https://pubchem.ncbi.nlm.nih.gov/compound/6078945
https://pubchem.ncbi.nlm.nih.gov/compound/Unoprostone
https://pubchem.ncbi.nlm.nih.gov/compound/Ranisen
https://pubchem.ncbi.nlm.nih.gov/compound/6078945
https://pubchem.ncbi.nlm.nih.gov/compound/Unoprostone
https://pubchem.ncbi.nlm.nih.gov/compound/Ranisen
https://pubchem.ncbi.nlm.nih.gov/compound/6078945
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2786474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the decision process for selecting the optimal formulation

strategy based on the physicochemical behavior of C16H14N4O3S.

Start: C16H14N4O3S
(Poor Bioavailability)

Is Aqueous Solubility
< 100 µg/mL?

Is Caco-2 Permeability
High (> 10^-6 cm/s)?

Yes

Standard Formulation

No (Soluble)

BCS Class II
(Solubility Limited)

Yes

BCS Class IV
(Solubility & Permeability Limited)

No

Is the molecule
Ionizable (pKa check)?

Strategy: Lipid Formulation
(SEDDS/Liposomes)

Requires Permeability Enhancer

Strategy: pH Adjustment
(Salt Formation)

Yes (Weak Acid/Base)

Strategy: Cyclodextrin
Complexation (HP-beta-CD)

No (Neutral)

Click to download full resolution via product page

Caption: Decision matrix for selecting formulation strategies based on BCS classification and

ionization potential.

Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when I dilute the DMSO stock into saline? A: This is

the "Crash-Out" effect.[1][2][3] DMSO is a powerful solvent, but C16H14N4O3S is likely
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hydrophobic.[1][2][3] When you add water (saline), the solvent power drops drastically, and the

drug returns to its solid, crystalline state.[1][2][3]

Fix: Use Protocol B (Cyclodextrins).[1][2][3] The cyclodextrin maintains solubility upon

dilution by keeping the drug encapsulated.[1][2][3]

Q2: Can I use corn oil as a vehicle? A: Only if C16H14N4O3S has a LogP > 4.[1][2][3]0. If the

compound is moderately lipophilic (LogP 2–3), it may not dissolve well in pure oil.[1][2][3]

Furthermore, oil vehicles can delay gastric emptying, complicating

data.[1][2][3]

Recommendation: Use a Self-Emulsifying Drug Delivery System (SEDDS) rather than pure

oil.[1][2][3]

Q3: How do I know if bioavailability is limited by metabolism or solubility? A: Compare IV and

PO data.

If

is low (high clearance)

Metabolic Stability Issue (Microsomal stability assay needed).[1][2][3]

If

is good but

is very low

Absorption Issue (Solubility/Permeability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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c16h14n4o3s-for-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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